molecular formula C24H23N3O4S2 B2676376 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1252890-60-0

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2676376
CAS RN: 1252890-60-0
M. Wt: 481.59
InChI Key: YXXAPSFERXZKOW-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor Activities

Compounds similar to the queried chemical have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes for DNA synthesis and cell division. One study described the synthesis of classical and nonclassical antifolates showing potent inhibitory activities against human TS and DHFR, indicating potential therapeutic applications in cancer treatment due to their role in nucleotide biosynthesis inhibition (Gangjee et al., 2008).

Anticancer Properties

Another study focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, demonstrating appreciable cancer cell growth inhibition. This highlights the potential of structurally similar compounds in discovering new anticancer agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents demonstrated that compounds with sulfanyl and acetamide functionalities exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests their potential application in developing new treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).

Antitumor Activity

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity revealed that these compounds display potent anticancer activity against various human cancer cell lines. This underlines the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-15-7-8-20(31-3)19(11-15)25-21(28)14-33-24-26-18-9-10-32-22(18)23(29)27(24)13-16-5-4-6-17(12-16)30-2/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXAPSFERXZKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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